Iron molybdenum oxide

Description

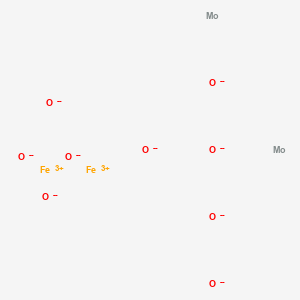

Structure

2D Structure

Properties

CAS No. |

11115-97-2 |

|---|---|

Molecular Formula |

Fe2Mo2O9-12 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

iron(3+);molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2 |

InChI Key |

NGJMAOMHPSCKKA-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |

Other CAS No. |

13769-81-8 |

physical_description |

OtherSolid; PelletsLargeCrystals |

Synonyms |

Iron molybdenum oxide |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparation Techniques for Iron Molybdenum Oxide

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of iron molybdenum oxide, offering excellent control over the final product's properties. These techniques involve the dissolution of iron and molybdenum precursors in a solvent, followed by a chemical reaction to form the desired compound.

Co-precipitation Techniques for this compound Nanomaterials

Co-precipitation is a versatile and cost-effective method for producing this compound, particularly in the form of nanomaterials. ijisrt.comresearchgate.net This technique involves the simultaneous precipitation of soluble iron and molybdenum salts from a solution by adding a precipitating agent, typically a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. ijisrt.comnih.gov The resulting precipitate is then washed, dried, and calcined to obtain the final this compound product. ijisrt.com

Several factors influence the characteristics of the synthesized materials, including the pH of the solution, the concentration of the precursors, the reaction temperature, and the stirring speed. ijisrt.commdpi.com For instance, adjusting the pH is crucial as it affects the surface characteristics of the catalyst and dye molecules during applications like catalytic degradation. nih.gov The calcination temperature also plays a significant role in the final phase and morphology of the material. For example, Fe2(MoO4)3 nanopowder prepared by co-precipitation and annealed at 400 °C exhibited high photocatalytic activity. researchgate.net

The choice of precursors is also a key parameter. Commonly used iron precursors include iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), while ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) is a frequent choice for the molybdenum source. ijisrt.comnih.gov The molar ratio of molybdenum to iron in the precursor solution is a critical factor that determines the phases present in the final product. researchgate.net For example, a Mo/Fe molar ratio of 1.5 has been shown to predominantly yield the Fe₂(MoO₄)₃ phase. researchgate.net

Table 1: Research Findings on Co-precipitation of this compound

| Precursors | Mo/Fe Ratio | Precipitating Agent | Calcination Temperature (°C) | Key Findings |

| Iron(III) nitrate, Ammonium molybdate | 2.2 | - | - | Resulting precipitate composition was influenced by both thermodynamic and kinetic factors. researchgate.net |

| Iron(III) nitrate, Ammonium molybdate | 1.5 and 2.2 | - | - | The Fe₂(MoO₄)₃ phase was predominant at a Mo/Fe ratio of 1.5. researchgate.net |

| Iron(III) nitrate, Ammonium molybdate | - | Ammonium hydroxide | 550 | A simple co-precipitation method was used to prepare a hetero-Fenton catalyst. researchgate.net |

| Iron nitrate nonahydrate, Ammonium molybdate tetrahydrate | - | Sodium hydroxide | 120 (drying) | Molybdenum-doped Fe₃O₄ nanostructures were synthesized. nih.govrsc.orgnih.gov |

Sol-Gel Methods for Controlled Morphology and Composition

The sol-gel method offers a pathway to synthesize this compound with a high degree of homogeneity and control over the material's morphology and composition. ijisrt.combohrium.com This technique involves the transition of a solution system (sol) into a solid gel-like network containing both liquid and solid phases. The process typically starts with the hydrolysis and condensation of molecular precursors, such as metal alkoxides or salts, in a solvent. ijisrt.com

For this compound synthesis, a combination of iron and molybdenum precursors are dissolved in a solution. ijisrt.com To prevent premature precipitation, a chelating agent or acid, such as propanoic acid or malonic acid, can be added. ijisrt.combohrium.com The subsequent removal of the solvent leads to the formation of a gel, which is then dried and calcined to produce the final oxide material. ijisrt.com

A significant advantage of the sol-gel method is the ability to achieve a more homogeneous distribution of the metal components compared to co-precipitation, which can reduce the formation of undesirable iron-rich phases. bohrium.com This improved homogeneity can lead to catalysts with enhanced activity and selectivity. bohrium.com For instance, iron molybdate catalysts synthesized using malonic acid as a chelating agent demonstrated improved performance in the oxidation of methanol (B129727) to formaldehyde (B43269). bohrium.com

However, a notable challenge with the sol-gel method is the potential for significant shrinkage and fracturing of the gel during the drying process due to high capillary stresses. ijisrt.com

Table 2: Comparison of Sol-Gel and Co-precipitation Methods for this compound Synthesis

| Feature | Sol-Gel Method | Co-precipitation Method |

| Homogeneity | High, due to molecular-level mixing. bohrium.com | Can lead to inhomogeneous distribution of metals. bohrium.com |

| Crystallinity | Often results in lower crystallinity of excess MoO₃. ijisrt.com | Can produce crystalline MoO₃ excesses. ijisrt.com |

| Surface Area | Can lead to higher surface area materials. cardiff.ac.uk | Typically results in lower surface area materials. rsc.org |

| Process Control | Offers good control over morphology and composition. ijisrt.com | Control is dependent on various reaction parameters. ijisrt.com |

| Challenges | Shrinkage and cracking during drying. ijisrt.com | Potential for non-uniform particle size and agglomeration. ijisrt.com |

Hydrothermal and Solvothermal Synthesis for Crystalline Phases

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline phases of this compound. researchgate.net These methods involve chemical reactions in a closed system, typically an autoclave, under elevated temperature and pressure. ijisrt.comnih.gov In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs a non-aqueous solvent. ijisrt.com

These techniques allow for precise control over the size, shape, and crystallinity of the final product by adjusting parameters such as reaction temperature, pressure, solvent type, and precursor concentration. ijisrt.comnih.gov For example, the hydrothermal synthesis of iron oxide has shown that pressure influences the resulting crystalline phase, with hematite (B75146) forming at lower pressures and goethite at higher pressures. nih.gov

In a typical solvothermal synthesis of Fe₂(MoO₄)₃, precursors like bis(acetylacetonate) dioxomolybdenum and iron acetylacetonate (B107027) are mixed and heated in an autoclave. ijisrt.com The resulting particles are then subjected to a final heat treatment to obtain the desired atomic ratio of Mo/Fe. ijisrt.com Hydrothermal methods have also been successfully used to synthesize Fe₂(MoO₄)₃ microspheres and flower-like microstructures. researchgate.net

One of the key advantages of these methods is the ability to produce well-defined crystalline materials directly from the reaction solution, often without the need for a post-synthesis calcination step at high temperatures. ijisrt.com

Table 3: Parameters in Hydrothermal/Solvothermal Synthesis of this compound

| Parameter | Influence on Product | Example |

| Temperature | Affects crystallinity and phase formation. nih.gov | Synthesis of Fe₂(MoO₄)₃ at 270°C. ijisrt.com |

| Pressure | Influences the crystalline phase. nih.gov | 90 to 100 bar used in solvothermal synthesis. ijisrt.com |

| Solvent | Determines the reaction environment (aqueous vs. non-aqueous). | Ethylene glycol used in solvothermal synthesis. rsc.org |

| Precursors | Dictates the elemental composition of the final product. | Iron nitrate and sodium molybdate. rsc.org |

| pH | Has a key effect on phase formation and composition. ifmo.ru | In the Na₂O–Bi₂O₃–Fe₂O₃–MoO₃ system, the best correspondence between nominal and bulk composition was observed at pH = 2. ifmo.ru |

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis is a rapid and energy-efficient method for preparing this compound. acadpubl.eumdpi.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The rapid heating can also lead to the formation of unique nanostructures and improved material properties. acs.org

In a typical microwave-assisted synthesis of Fe₂(MoO₄)₃, iron and molybdenum precursors are mixed with a fuel, such as urea, and subjected to microwave irradiation. acadpubl.eu The entire process can be completed in a matter of minutes. acadpubl.eu Microwave-assisted hydrothermal and solvothermal methods have also been developed, combining the benefits of microwave heating with the advantages of these synthesis routes. researchgate.netmdpi.com

The key advantages of microwave-assisted synthesis include:

Accelerated Reaction Rates: The direct interaction of microwaves with the reactants leads to rapid heating and faster reaction kinetics. mdpi.com

Energy Efficiency: Microwave heating is more targeted and efficient than conventional heating methods. nih.gov

Improved Product Properties: The rapid and uniform heating can result in products with narrow particle size distributions and unique morphologies. mdpi.com

For example, microwave-assisted hydrothermal synthesis has been used to produce α-MnO₂ with lattice expansion due to rapid temperature ramping. acs.org Similarly, microwave-assisted solvothermal synthesis has yielded Mo-doped TiO₂ with exceptional textural properties. mdpi.com

Solid-State and Vapor-Phase Synthesis Routes

Solid-state and vapor-phase synthesis methods represent alternative approaches to producing this compound, often involving high-temperature reactions.

High-Temperature Solid-State Reaction Methods

High-temperature solid-state reaction is a traditional and straightforward method for synthesizing this compound. acs.orgontosight.ai This technique involves the intimate mixing of solid precursors, typically the constituent oxides (Fe₂O₃ and MoO₃), followed by heating at elevated temperatures for an extended period to facilitate the reaction and formation of the desired compound. rsc.orgacs.org

The success of this method depends on factors such as the reactivity of the precursors, the reaction temperature, and the duration of heating. acs.org To ensure a complete reaction, it is often necessary to use a slight excess of the more volatile component, MoO₃, to compensate for any loss due to sublimation at high temperatures. acs.org The resulting materials from solid-state reactions can have a low surface area. rsc.org

For instance, Fe₂(MoO₄)₃ can be synthesized by annealing a mixture of Fe₂O₃ and MoO₃ at 650 °C for 200 hours. acs.org Another approach involves the thermal decomposition of a pre-synthesized iron molybdenum complex. mdpi.com This can be achieved by mixing iron nitrate, oxalic acid, and ammonium molybdate, followed by heating the powdered mixture. mdpi.com

While simple, solid-state reactions can sometimes result in inhomogeneous products with the presence of unreacted phases. rsc.org

Incipient Wetness Impregnation for Supported Systems

Incipient wetness impregnation (IWI) is a widely utilized method for synthesizing supported this compound systems, particularly for catalytic applications. The technique involves the impregnation of an iron oxide (Fe₂O₃) support with a solution containing a molybdenum precursor, typically up to the point of pore volume saturation. ijisrt.com The volume of the precursor solution is equal to or slightly less than the pore volume of the support material. ijisrt.com This is followed by drying and calcination steps to produce the final material. ijisrt.com

A common precursor for the molybdenum component is an aqueous solution of ammonium heptamolybdate. acs.orgacs.orgrsc.org This solution is added to the iron oxide support, which is often a commercially available powder with a high surface area. acs.org After the impregnation step, the material is typically dried at a temperature around 120°C for an extended period, such as 24 hours, to remove the solvent. acs.orgacs.org

The subsequent calcination step is crucial and is performed in air at elevated temperatures. The calcination temperature significantly influences the final phase and structure of the material. Research shows that calcination at temperatures between 300°C and 600°C leads to the formation of ferric molybdate (Fe₂(MoO₄)₃). acs.orgacs.org Spectroscopic analysis indicates that at temperatures below 400°C, nanocrystalline molybdenum trioxide (MoO₃) can be present, but this reacts to form ferric molybdate at higher temperatures, which underlies a persistent octahedral MoOₓ surface layer. acs.org This surface layer is considered the active phase in applications like the selective oxidation of methanol. acs.orgrsc.org The method effectively creates core-shell structures, where the molybdenum oxide phase is dispersed on the surface of the iron oxide core. acs.orgacs.org

Table 1: Parameters for Incipient Wetness Impregnation of this compound

| Parameter | Description | Typical Values/Conditions | Resulting Feature | Citation |

|---|---|---|---|---|

| Support Material | The oxide onto which the precursor is loaded. | Commercial Fe₂O₃ (hematite), <50 nm particle size. | Provides high surface area for dispersion. | acs.org |

| Mo Precursor | The source of molybdenum. | Aqueous ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄). | Forms molybdenum oxide species upon calcination. | acs.orgacs.orgrsc.org |

| Loading | The amount of molybdenum precursor added. | Dosed to achieve a specific monolayer (ML) equivalent coverage (e.g., 1, 3, or 6 ML). | Controls the amount of the active phase. | acs.orgacs.org |

| Drying Step | Removal of the solvent after impregnation. | 120°C for 24 hours. | Prepares the material for high-temperature calcination. | acs.orgacs.org |

| Calcination Temp. | High-temperature treatment in air. | 300°C to 600°C for 2-24 hours. | Induces formation of Fe₂(MoO₄)₃ and an active octahedral MoOₓ surface layer. | acs.orgacs.org |

Laser Ablation of Solids in Liquids (LASL) for Nanoparticle Generation

Laser Ablation of Solids in Liquids (LASL) is a versatile "green" synthesis technique for generating high-purity nanoparticles. nih.gov This top-down method involves focusing a high-power pulsed laser onto a solid target submerged in a liquid solvent. nih.gov The intense laser energy ablates material from the target, creating a plasma plume that rapidly cools in the liquid environment, leading to the nucleation and growth of nanoparticles. nih.gov

For the synthesis of this compound nanoparticles, this method would typically employ a solid target composed of an iron-molybdenum alloy or a pressed powder composite of iron and molybdenum oxides. The choice of the liquid medium is critical; it can range from pure deionized water to organic solvents, and its interaction with the ablated species can influence the final product's composition and surface chemistry. researchgate.netescholarship.org A significant advantage of LASL is that it avoids chemical precursors and hazardous reducing agents, resulting in "naked," uncontaminated nanoparticle surfaces ideal for fundamental studies and biomedical applications. nih.govnih.gov

The properties of the generated nanoparticles, such as size, composition, and structure, can be tuned by adjusting various process parameters. nih.gov These include the laser's wavelength, pulse duration (nanosecond, picosecond), energy (fluence), and the ablation time. nih.govescholarship.org For instance, studies on the LASL synthesis of iron oxide nanoparticles have shown that varying the laser energy (from 90 mJ to 370 mJ) affects the resulting particle size. nih.gov Similarly, research on molybdenum oxide synthesis demonstrates that the oxidation state and structure of the nanoparticles can be controlled through the laser parameters. escholarship.org Post-irradiation of the colloidal solution with the laser can also be used to modify the particle size distribution. nih.gov

Table 2: Key Parameters in Laser Ablation of Solids in Liquids (LASL) for Nanoparticle Synthesis

| Parameter | Influence on Nanoparticle Generation | Example | Citation |

|---|---|---|---|

| Target Material | Determines the elemental composition of the nanoparticles. | Iron-molybdenum alloy or composite target for Fe-Mo-O NPs. | nih.govescholarship.org |

| Liquid Medium | Affects nanoparticle composition, stability, and surface chemistry. | Deionized water, ethanol (B145695). Can prevent oxidation or facilitate oxide formation. | nih.govresearchgate.net |

| Laser Wavelength | Influences the laser-material interaction and ablation efficiency. | 532 nm (Nd:YAG laser). | nih.gov |

| Laser Energy/Fluence | Controls the amount of ablated material and resulting particle size. | Energies from 90 mJ to 370 mJ used for iron oxide NP synthesis. | nih.gov |

| Pulse Duration | Affects the ablation mechanism and heat-affected zone. | Nanosecond (ns) or Picosecond (ps) pulses are common. | escholarship.org |

| Additives/Surfactants | Can be used to control particle size and prevent agglomeration. | Polyvinylpyrrolidone (PVP) or sodium dodecyl sulfate (B86663) (SDS). | nih.gov |

Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a powerful technique for fabricating high-quality, solid thin films on a substrate. wikipedia.org The process involves introducing one or more volatile precursor compounds into a reaction chamber, where they decompose and react on a heated substrate surface to form the desired material deposit. wikipedia.org For the fabrication of this compound thin films, this method would utilize volatile organometallic precursors of both iron and molybdenum.

Common precursors for CVD include metal carbonyls (e.g., Fe(CO)₅, Mo(CO)₆) or metal acetylacetonates (B15086760) (e.g., iron(III) acetylacetonate). acs.orgbohrium.com These compounds are transported in a carrier gas flow to the heated substrate. The substrate temperature is a critical parameter, governing the decomposition of the precursors and the growth kinetics, crystallinity, and morphology of the resulting film. rsc.org For example, in the atmospheric-pressure CVD (APCVD) of iron-containing films, deposition temperatures can be around 300°C. bohrium.com

Variants of the CVD process, such as low-pressure CVD (LPCVD) or plasma-enhanced CVD (PECVD), offer additional control over the film properties. wikipedia.org LPCVD, conducted at sub-atmospheric pressures, can improve film uniformity, while PECVD uses a plasma to energize the precursor gases, allowing for deposition at lower temperatures. wikipedia.orgrsc.org CVD is highly versatile, capable of producing films with various structures, including amorphous, polycrystalline, or even epitaxial layers, depending on the substrate and deposition conditions. wikipedia.org This makes it a suitable method for applications requiring precise control over film thickness and composition, such as in electronics or specialized coatings.

Table 3: Process Parameters for Chemical Vapor Deposition (CVD) of Thin Films

| Parameter | Role in Film Fabrication | Examples | Citation |

|---|---|---|---|

| Precursors | Volatile sources of the film's constituent elements. | Iron(III) acetylacetonate, Iron pentacarbonyl (Fe(CO)₅), Molybdenum hexacarbonyl (Mo(CO)₆). | acs.orgbohrium.com |

| Substrate | The material on which the film is deposited. | Silicon, glass, molybdenum-coated glass. | wikipedia.orgbohrium.com |

| Deposition Temp. | Controls precursor decomposition and film growth rate/structure. | 300°C - 900°C, depending on precursors and method. | wikipedia.orgbohrium.com |

| Pressure | Affects precursor transport and reaction pathways. | Atmospheric pressure (APCVD) or sub-atmospheric (LPCVD). | wikipedia.orgbohrium.com |

| Carrier/Reactive Gas | Transports precursors and can participate in the reaction. | Argon (inert), Oxygen (reactive). | bohrium.comrsc.org |

| Plasma | In PECVD, provides energy to decompose precursors at lower temperatures. | DC plasma can be used to enhance growth. | wikipedia.org |

Mechanochemical Synthesis Approaches and Their Influence on Material Properties

Mechanochemical synthesis is an efficient, solvent-free method for producing this compound, often employed for the preparation of catalysts. researchgate.nethep.com.cn This approach utilizes high-energy ball milling to induce chemical reactions and phase transformations in solid-state precursors, such as molybdenum trioxide (MoO₃) and iron(III) oxide or metallic iron. researchgate.netfrontiersin.org The intense mechanical forces generated during milling, including friction and impact, create localized high-pressure and high-temperature conditions that can drive reactions that would otherwise require high-temperature calcination.

A key finding is that the ball milling process itself may not be sufficient to generate the final crystalline iron molybdate phase; a subsequent calcination step is often crucial. researchgate.net However, the mechanical activation significantly influences the final product. It can simplify the process compared to traditional wet chemistry methods and is readily scalable. researchgate.net The properties of the synthesized material are heavily dependent on the synthesis parameters, including the Mo/Fe atomic ratio of the precursors, the milling duration, and the post-milling calcination temperature. researchgate.nethep.com.cn

Research has shown that calcination temperature is a critical factor in controlling the phase composition, specifically the ratio of Fe₂(MoO₄)₃ to MoO₃. researchgate.net For instance, 180°C has been identified as a key turning point for the formation of these phases, with both appearing concurrently when the Mo/Fe atomic ratio exceeds 1.5. researchgate.net Furthermore, mechanosynthesis can trigger unique redox reactions. In one study, milling strontium oxide (SrO), metallic iron (α-Fe), and MoO₃ led to the formation of Sr₂FeMoO₆, involving the extensive oxidation of iron from Fe⁰ to Fe³⁺ and the simultaneous reduction of molybdenum from Mo⁶⁺ to Mo⁵⁺. frontiersin.org This demonstrates the method's ability to produce materials in far-from-equilibrium structural states. frontiersin.org

Table 4: Influence of Mechanochemical Synthesis Parameters on this compound Properties

| Parameter | Influence on Material Properties | Research Finding | Citation |

|---|---|---|---|

| Precursors | Determines the final compound and potential redox reactions. | MoO₃, Fe₂O₃, and metallic Fe precursors used. | researchgate.netfrontiersin.org |

| Mo/Fe Molar Ratio | Controls the phase composition of the final catalyst. | Ratios > 1.5 lead to co-emergence of Fe₂(MoO₄)₃ and MoO₃ phases. | researchgate.net |

| Milling Time | Affects the degree of mechanical activation and reaction progress. | Milling for up to 240 minutes has been studied for perovskite formation. | frontiersin.org |

| Calcination Temp. | Crucial for phase formation and crystallinity. | 180°C is a key turning temperature; aggregation increases with higher temperatures. Fe₂(MoO₄)₃ is stable below 600°C. | researchgate.net |

| Doping | Modifies morphology and chemical state to enhance catalytic performance. | Doping with Co(NO₃)₂·6H₂O can enhance formaldehyde yield by reducing MoO₃ sublimation. | hep.com.cnhep.com.cn |

Controlled Morphology and Nanostructure Fabrication for Tailored Functionality

The functionality of this compound is intrinsically linked to its morphology and structure at the nanoscale. Consequently, significant research has focused on methods to precisely control these features, leading to the fabrication of tailored nanoparticles, nanocrystals, and higher-dimensional architectures.

Synthesis of this compound Nanoparticles and Nanocrystals

The synthesis of this compound nanoparticles with controlled size and high crystallinity is often achieved through the thermal decomposition of organometallic precursors in high-boiling-point organic solvents. acs.orgbohrium.com In a typical procedure, metal carbonyls such as iron pentacarbonyl (Fe(CO)₅) and molybdenum hexacarbonyl (Mo(CO)₆) are decomposed in a solvent like octyl ether in the presence of stabilizing agents. acs.org

These stabilizing or "capping" agents, commonly a mixture of a long-chain carboxylic acid (e.g., octanoic acid) and a long-chain amine (e.g., bis-2-ethylhexylamine), are crucial. acs.orgbohrium.com They adsorb to the nanoparticle surface during growth, preventing aggregation and allowing for precise control over the final particle size. By systematically varying experimental conditions—such as the concentration of precursors, the reaction time, and the ratio of metal precursors to protective agents—the size of the resulting Fe-Mo nanoparticles can be tuned from approximately 3 to 14 nm. acs.orgbohrium.com High-resolution transmission electron microscopy (TEM) confirms that the nanoparticles produced by this method are highly crystalline. acs.orgbohrium.com While these nanoparticles may be primarily iron with a smaller percentage of molybdenum (~4%), they serve as important models and catalysts. acs.org The principles of shape control, extensively studied for single-metal oxides like iron oxide, can also be applied. For iron oxide, factors like the concentration of oleic acid, the iron-oleate precursor concentration, and the heating rate can be manipulated to produce monodisperse nanocrystals with specific shapes, such as cubes or spheres. researchgate.net

Table 5: Synthesis of this compound Nanoparticles via Thermal Decomposition

| Parameter | Role in Synthesis | Example Conditions | Resulting Nanoparticle Feature | Citation |

|---|---|---|---|---|

| Fe Precursor | Source of iron. | Iron pentacarbonyl (Fe(CO)₅). | Forms the core of the Fe-Mo nanoparticle. | acs.org |

| Mo Precursor | Source of molybdenum. | Molybdenum hexacarbonyl (Mo(CO)₆). | Incorporates into the iron nanoparticle lattice. | acs.org |

| Solvent | High-boiling-point medium for the reaction. | Octyl ether. | Allows for high-temperature decomposition. | acs.org |

| Protective Agents | Control size and prevent aggregation. | Octanoic acid and bis-2-ethylhexylamine. | Enables systematic size variation from 3 to 14 nm. | acs.orgbohrium.com |

| Reaction Conditions | Control nucleation and growth rates. | Refluxing under N₂ atmosphere. | Produces uniform, highly crystalline nanoparticles. | acs.org |

Formation of One-Dimensional (Nanowires, Nanorods) and Two-Dimensional (Nanosheets) Architectures

Fabricating this compound in one-dimensional (1D) forms like nanowires and nanorods, or two-dimensional (2D) forms like nanosheets, can significantly enhance its properties due to high surface-to-volume ratios and unique electronic and magnetic characteristics. jst.go.jpresearchgate.net Several synthesis routes, originally developed for single-metal oxides, can be adapted for this purpose. dokumen.pub

Common methods for synthesizing 1D metal oxide nanostructures include thermal oxidation, hydrothermal synthesis, and template-assisted growth. researchgate.netmdpi.comnih.gov For example, plasma-enhanced thermal oxidation (PETO) has been used to grow single-crystalline α-Fe₂O₃ nanowires directly on iron foils. mdpi.com This method could be adapted by using an iron-molybdenum alloy foil to grow mixed-oxide nanowires. The growth temperature is a key parameter to tailor the diameter and length of the nanostructures. mdpi.com

Non-aqueous and non-hydrolytic routes also offer precise control over the anisotropic growth of metal oxide nanocrystals. jst.go.jp By carefully selecting precursors, surfactants, and solvents, and controlling reaction parameters like temperature and time, the growth can be directed along specific crystallographic axes to form nanorods. jst.go.jp For 2D architectures, methods like liquid-phase exfoliation or controlled solvothermal reactions that favor planar growth can be employed. Research on the synthesis of manganese oxide has shown that changing the solvent composition from pure ethanol to water-containing solutions can induce a morphological transformation from nanoparticles to nanowires and nanosheets, a principle applicable to other transition metal oxides. researchgate.net The solution-liquid-solid (SLS) mechanism, a solution-based method for growing 1D nanostructures, has also been explored for metal oxides and could potentially be adapted for complex multi-component systems like this compound. nanoge.org

Engineering of Thin Films and Surface Layers

The fabrication of this compound thin films and the engineering of their surface layers are critical for their application in fields such as catalysis and electronics. The performance of these materials is intrinsically linked to their structural and chemical properties, which are determined by the synthesis methodology. Various techniques, ranging from physical and chemical vapor deposition to solution-based methods, are employed to achieve precise control over film thickness, composition, morphology, and crystallinity.

Several advanced techniques have been developed to deposit high-quality thin films of molybdenum oxides and iron oxides, which can be co-deposited or layered to form this compound systems. These methods include physical vapor deposition (PVD), chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes. lidsen.comoaepublish.comnih.gov The choice of method depends on the desired film characteristics and the specific application. For instance, ALD offers unparalleled control over thickness at the atomic scale, which is crucial for creating ultrathin and uniform layers. google.comscispace.com

Research has focused on understanding how deposition parameters influence the final properties of the film. For example, in reactive sputtering, a PVD technique, the ratio of reactive gas (like oxygen) to inert gas (like argon) is a critical parameter that determines the oxidation state of the metals and the resulting film's structure, which can range from crystalline to amorphous. nih.gov Similarly, in CVD and ALD, the choice of metal-organic precursors and the deposition temperature significantly impact the film's purity, composition, and growth rate. illinois.edugoogle.comresearchgate.net

Surface doping and the creation of core-shell structures are also key strategies in engineering these materials. Doping iron oxide with molybdenum can lead to the segregation of molybdenum oxide at the surface, forming a Mo-rich layer that is often the catalytically active phase. researchgate.netacs.org The concentration and nature of this surface layer can be controlled by the doping level and subsequent annealing treatments. researchgate.netacs.org

Physical Vapor Deposition (PVD) Techniques

PVD encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source and deposited onto a substrate. These techniques are widely used for producing metallic and oxide films.

Sputtering: In this process, a target of the desired material (e.g., molybdenum or a Mo-Fe alloy) is bombarded with high-energy ions from a plasma (usually argon). This causes atoms to be "sputtered" from the target, which then deposit onto a substrate. nih.gov By introducing a reactive gas like oxygen into the chamber, metal oxide films are formed. Reactive DC magnetron sputtering has been successfully used to grow molybdenum oxide films on both rigid and flexible substrates. nih.gov The properties of the films, such as their crystallinity and electrical conductivity, are highly dependent on the O₂/Ar flow rate ratio. nih.gov

Pulsed Laser Deposition (PLD): PLD uses a high-power pulsed laser beam to ablate a target material inside a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a substrate. This technique has been used to synthesize α-MoO₃ 2D layers and films. oaepublish.com It offers the advantage of stoichiometric transfer of material from the target to the substrate.

Electron Beam Evaporation (EBE): EBE utilizes a high-energy electron beam to heat and vaporize the source material. This method provides better control over the evaporation rate compared to simple thermal evaporation, allowing for more precise deposition of thin films. oaepublish.com

Hot-Filament Metal Oxide Deposition (HFMOD): This is an alternative PVD method where a metal filament (e.g., molybdenum) is heated in a rarefied oxygen atmosphere. The heated filament reacts with oxygen to form volatile oxide species (like MoO₂ and MoO₃) which then deposit on a substrate. acs.org The deposition rate is controlled by the filament heating current and the oxygen flow rate. acs.org

Table 1: Comparison of PVD Techniques for Oxide Film Deposition

| Technique | Description | Key Parameters | Typical Precursors/Targets | Advantages | Reference |

|---|---|---|---|---|---|

| Reactive Sputtering | Target is bombarded with ions in a reactive gas plasma. | O₂/Ar flow ratio, current density, pressure. | Metallic Mo or Fe target. | Good for large areas, controllable stoichiometry. | nih.gov |

| Pulsed Laser Deposition (PLD) | High-power laser ablates a target material. | Laser fluence, background gas pressure, temperature. | Pressed oxide powder target. | Stoichiometric transfer, high-quality crystalline films. | oaepublish.com |

| Electron Beam Evaporation (EBE) | Electron beam heats and vaporizes source material. | Electron beam power, deposition rate, vacuum level. | Solid Mo or Fe source material. | High deposition rates, precise control. | oaepublish.com |

| Hot-Filament Metal Oxide Deposition (HFMOD) | Heated metal filament reacts with oxygen to form volatile oxides. | Filament current, oxygen flow rate. | Molybdenum filament. | Simple setup, alternative to sputtering. | acs.org |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

CVD and its subtype, ALD, are deposition methods that involve chemical reactions of volatile precursors on the substrate surface.

Chemical Vapor Deposition (CVD): In CVD, precursor gases are introduced into a reaction chamber where they decompose and react at the heated substrate surface to form the desired film. lidsen.comoaepublish.com Metal carbonyls, such as Molybdenum Hexacarbonyl (Mo(CO)₆) and Iron Pentacarbonyl (Fe(CO)₅), are common precursors for depositing molybdenum and iron-containing films. illinois.edu The addition of ammonia (B1221849) during CVD can be used to inhibit film nucleation on certain oxide surfaces, enabling area-selective deposition. illinois.edu Laser-assisted CVD (LCVD) is a variant where a laser is used to heat the substrate locally, allowing for patterned deposition. spiedigitallibrary.org

Atomic Layer Deposition (ALD): ALD is a specialized CVD technique that uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time. google.comscispace.com This allows for exceptional conformity on complex topographies and precise thickness control at the angstrom level. scispace.comresearchgate.net An ALD cycle for a metal oxide typically consists of pulsing a metal precursor, purging the chamber, pulsing an oxygen source (like water, ozone, or oxygen plasma), and purging again. google.comnih.gov

For molybdenum oxide, precursors like bis(tert-butylimido)bis(dimethylamido)molybdenum(VI) have been used with an oxygen plasma, achieving a growth per cycle (GPC) of around 0.80 Å at temperatures between 50 and 200 °C. researchgate.net For iron oxide, precursors such as t-butyl ferrocene (B1249389) have been employed. nih.govacs.org A key challenge in ALD of this compound is finding compatible precursors and process windows. One approach is to deposit the complex oxide by alternating the deposition cycles of the individual oxides. google.com

Table 2: Research Findings in ALD of Molybdenum and Iron Oxides

| Film | Precursor(s) | Oxygen Source | Deposition Temp. (°C) | Growth Per Cycle (GPC) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| MoOₓ | (tBuN)₂(NMe₂)₂Mo | O₂ plasma | 50-200 | ~0.80 Å | Amorphous film growth, transitions to polycrystalline at ≥250 °C. | researchgate.net |

| MoO₃ | Mo(CO)₆ | O₃ and H₂O | 167 | ~0.42 Å | Demonstrated ALD growth window; films are initially amorphous and crystallize upon annealing. | google.comaip.org |

| Fe₂O₃ | t-butyl ferrocene (TBF) | O₂ gas | 225-300 | Variable | Achieved area-selective deposition on catalytic substrates (Pt, Ir) that activate O₂. | nih.govacs.org |

| Fe₂O₃ | Fe(acac)₃ | - | - | Low (~5% coverage/cycle) | Poor nucleation observed due to steric hindrance and lack of surface OH groups. | aip.org |

Solution-Based and Doping Methods

Solution-based techniques offer low-cost, scalable alternatives to vacuum-based methods.

Sol-Gel Method: This technique involves the transition of a solution system (sol) into a solid gel-like network. nih.gov For molybdenum oxide films, a sol can be prepared using precursors like molybdenum acetylacetonate. researchgate.net The sol is then applied to a substrate, often by spin-coating, and annealed to form the crystalline oxide film. researchgate.netrsc.org This method allows for good stoichiometric control. nih.gov

Hydrothermal Synthesis: In this method, crystalline materials are synthesized from aqueous solutions under high temperature and pressure in an autoclave. nih.govrsc.org This technique can be used to prepare nanostructured oxide films directly onto a substrate. nih.gov

Incipient Wetness Impregnation: This is a common method for preparing supported catalysts and engineering surface layers. acs.orgacs.org A porous support material, such as iron(III) oxide (Fe₂O₃), is impregnated with a solution containing the precursor of the second component (e.g., ammonium heptamolybdate for Mo). acs.orgacs.org The volume of the solution is equal to the pore volume of the support. After drying and calcination, a layer of the second component is formed on the surface of the support particles. This method has been used to create MoOₓ/Fe₂O₃ core-shell structures where a molybdenum oxide layer is present on an iron oxide core. acs.orgacs.org Studies have shown that for such catalysts, molybdenum tends to segregate to the surface, forming the active layer for reactions like methanol oxidation. researchgate.netacs.org

Fundamental Structural and Electronic Properties: Advanced Research Perspectives on Iron Molybdenum Oxide

Crystalline Structures and Phase Transitions in Iron Molybdenum Oxide Systems

Iron molybdenum oxides are a class of inorganic compounds that exhibit a rich variety of crystalline structures. The arrangement of iron, molybdenum, and oxygen atoms dictates the material's fundamental properties and its behavior in various applications. Research into these structures has revealed several key phases, each with unique characteristics.

Orthorhombic Phases, Including Fe₂(MoO₄)₃ and Related Structures

Ferric molybdate (B1676688), Fe₂(MoO₄)₃, is a prominent compound within this family and can exist in different polymorphic forms. While often discussed in the context of its monoclinic phase (space group P2₁/c or P2₁), it undergoes a phase transition to an orthorhombic structure at elevated temperatures. acs.orgresearchgate.net

The room temperature stable form is typically a monoclinic phase. researchgate.net However, a transition to an orthorhombic phase (space group Pbcn) occurs at approximately 470-500°C. acs.org The crystal structure of Fe₂(MoO₄)₃ is characterized by a three-dimensional network of FeO₆ octahedra and MoO₄ tetrahedra. materialsproject.orgmaterialsproject.org The four corners of each MoO₄ tetrahedron are connected to the corners of the FeO₆ octahedra. mdpi.com This arrangement creates a unique framework where individual tetrahedra and octahedra are separated from each other. mdpi.com

The lattice parameters for the monoclinic and high-temperature orthorhombic phases of Fe₂(MoO₄)₃ have been reported as follows:

| Phase | Temperature | a (Å) | b (Å) | c (Å) | β (°) | Space Group |

| Monoclinic | 295 K | 15.737 | 9.231 | 18.224 | 125.46 | P2₁/c |

| Orthorhombic | 818.6 K | 9.330 | 12.868 | 9.242 | 90 | Pbcn |

This table presents crystallographic data for the monoclinic and orthorhombic phases of Fe₂(MoO₄)₃. Data sourced from researchgate.net.

It is noteworthy that the synthesis method can influence the resulting phase and stoichiometry. For instance, using stoichiometric amounts of Fe₂O₃ and MoO₃ can sometimes lead to impurities due to the volatility of MoO₃ at high temperatures. acs.org

Spinel Structures (e.g., Fe-Mo-oxide of Spinel Structure)

While less common than the aforementioned polymorphs of Fe₂(MoO₄)₃, iron molybdenum oxides can also adopt a spinel structure. lu.selu.se Spinel-type oxides have a general formula of AB₂O₄, and in the case of iron molybdenum spinels, the distribution of Fe and Mo cations within the tetrahedral and octahedral sites of the crystal lattice is a key area of investigation. acs.org

The synthesis of a pure iron molybdate spinel can be challenging, with several other undesirable metal oxide phases often forming. lu.se However, the spinel structure is of interest due to its potential for high phase stability and reduced molybdenum loss at high temperatures, which is a known issue with other iron molybdate catalysts. lu.se Research has shown that varying the oxidation state of the iron precursor during synthesis (from Fe(II) to Fe(III)) can affect the cation distribution and the atomic long-range order of the resulting spinel structure. acs.org Specifically, increasing the oxidation state of the iron precursor tends to decrease the population of tetrahedral sites by iron ions and increase the occupation of these sites by molybdenum ions. acs.org

Investigation of Reduced Phases (e.g., MoO₂, FeMoO₄, β-FeMoO₄, α-FeMoO₄, FeMoO₄-II)

Under reducing conditions, iron molybdenum oxides can transform into several reduced phases. These phases are crucial in understanding the catalytic mechanisms of these materials, particularly in oxidation reactions where the catalyst undergoes redox cycles.

Molybdenum Dioxide (MoO₂) : This is a common reduction product of molybdenum oxides. It is often observed alongside other reduced iron-containing phases when Fe₂(MoO₄)₃ is subjected to a reducing atmosphere at elevated temperatures. rsc.orgdtu.dk

Iron(II) Molybdate (FeMoO₄) : This is a key reduced phase formed from the reduction of Fe₂(MoO₄)₃. rsc.orgdtu.dk FeMoO₄ can be prepared through the reaction of an iron(II) salt with sodium molybdate. wikipedia.org It exists in at least two different modifications, α-FeMoO₄ and β-FeMoO₄, both of which crystallize in the monoclinic space group C2/m. acs.org The β-phase is stable over a wide temperature range. researchgate.net The formation of α-FeMoO₄ has been suggested to occur at lower temperatures, while β-FeMoO₄ is thought to dominate at temperatures above 310°C. researchgate.netlehigh.edu The structural feature of both α- and β-FeMoO₄ is a tetramer of a "butterfly" motif. acs.org Depending on the reduction procedure, different phases of FeMoO₄ can be obtained. osti.gov There is also mention of a FeMoO₄-II phase in the literature, though detailed structural information is less readily available.

The crystal structures of α-FeMoO₄ and β-FeMoO₄ are both monoclinic with a wolframite-type structure. researchgate.net

| Reduced Phase | Crystal System | Key Structural Features |

| MoO₂ | Monoclinic | Forms during the reduction of Fe₂(MoO₄)₃ and MoO₃. rsc.org |

| α-FeMoO₄ | Monoclinic (C2/m) | Wolframite-type structure, forms at lower reduction temperatures. acs.orglehigh.eduresearchgate.net |

| β-FeMoO₄ | Monoclinic (C2/m) | Wolframite-type structure, stable over a broad temperature range and forms at higher reduction temperatures. acs.orgresearchgate.netresearchgate.net |

This table summarizes the crystal systems and key features of common reduced phases of this compound.

Structural Dynamics and Phase Transformations Under Operando Conditions

Studying the structural changes of iron molybdenum oxides under actual reaction conditions (operando) is critical for understanding their behavior as catalysts. Techniques like in situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) have been instrumental in observing these dynamic transformations. rsc.orgdtu.dk

During redox cycling, an iron molybdate catalyst with excess molybdenum trioxide undergoes significant phase transformations. rsc.orgdtu.dk Under reducing conditions, such as in the presence of methanol (B129727) at elevated temperatures, the initial phases of Fe₂(MoO₄)₃ and MoO₃ transform into the reduced phases FeMoO₄ and MoO₂. rsc.orgdtu.dk This phase transition has been observed to occur at temperatures around 280–300°C. rsc.org

Upon subsequent exposure to oxidative conditions, the catalyst can be transformed back to its initial state. rsc.org The re-oxidation process can proceed through intermediate phases like Fe₂O₃ and MoO₃, which then recombine at temperatures above 400°C to reform Fe₂(MoO₄)₃. rsc.orgdtu.dk These studies highlight the dynamic nature of the catalyst, where segregation of iron and molybdenum species can occur during redox cycling. rsc.org This segregation and potential loss of molybdenum as volatile species are key factors in catalyst deactivation. researchgate.netresearchgate.net

Electronic Structure and Redox Chemistry of this compound

The catalytic activity and other functional properties of iron molybdenum oxides are intrinsically linked to their electronic structure and the ability of the constituent metal ions to cycle through different oxidation states.

Elucidation of Oxidation States for Iron and Molybdenum Species (e.g., Mo⁶⁺, Mo⁵⁺, Mo⁴⁺, Fe²⁺, Fe³⁺, Fe².⁵⁺)

In the fully oxidized state, such as in Fe₂(MoO₄)₃, iron is typically present in the +3 oxidation state (Fe³⁺), and molybdenum is in the +6 oxidation state (Mo⁶⁺). acs.org This configuration is characterized by Fe³⁺ ions in octahedral coordination and Mo⁶⁺ ions in tetrahedral coordination. acs.org

Under reducing conditions, both iron and molybdenum can be reduced to lower oxidation states. In situ studies have provided detailed insights into these redox processes.

Iron (Fe) : The reduction of Fe³⁺ to Fe²⁺ is a key transformation. In the reduced phase FeMoO₄, iron exists as Fe²⁺. rsc.orgacs.org In situ XAS measurements have shown that the reduction of iron from Fe³⁺ to Fe²⁺ can start at temperatures around 270°C and can be complete by 330°C under a methanol atmosphere. rsc.org Mössbauer spectroscopy is another powerful technique used to study the oxidation state and local environment of iron atoms in these materials. acs.orgacs.orgcatalysis.rutu-darmstadt.de

Molybdenum (Mo) : Molybdenum exhibits a wider range of accessible oxidation states, including Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺. During the reduction of Fe₂(MoO₄)₃, Mo⁶⁺ is reduced. The formation of MoO₂ signifies the presence of Mo⁴⁺. rsc.org X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique widely used to determine the oxidation states of molybdenum. mccrone.comxpsfitting.comepa.govsci-hub.st The Mo 3d core level spectrum shows distinct binding energies for different oxidation states. For instance, the Mo 3d₅/₂ peak for Mo⁶⁺ in MoO₃ is observed at a higher binding energy than that for Mo⁴⁺ in MoO₂. sci-hub.st Linear combination fitting of XANES spectra has shown that even after significant reduction at 400°C, a substantial portion of molybdenum can remain in the Mo⁶⁺ state, while the rest is reduced to Mo⁴⁺ (in MoO₂). rsc.orgresearchgate.net

The following table summarizes the common oxidation states of iron and molybdenum in different this compound phases.

| Element | Oxidation State | Compound/Phase Example |

| Iron | Fe³⁺ | Fe₂(MoO₄)₃ acs.org |

| Iron | Fe²⁺ | FeMoO₄ rsc.org |

| Molybdenum | Mo⁶⁺ | Fe₂(MoO₄)₃, MoO₃ rsc.orgacs.org |

| Molybdenum | Mo⁴⁺ | MoO₂ rsc.org |

This table illustrates the typical oxidation states of iron and molybdenum in various this compound compounds.

The interplay between these different oxidation states and the ability of the material to facilitate electron transfer are fundamental to its redox chemistry and catalytic function. epa.gov The presence of defects, such as oxygen vacancies, can also play a crucial role in the electronic properties and reactivity of these materials. mdpi.com

Mechanisms of Mixed-Valency and Inter-Ionic Electron Transfer

This compound, particularly in its Fe₂(MoO₄)₃ form, exhibits complex electronic behavior rooted in the presence of mixed-valence states and the potential for electron transfer between its constituent metal ions. The catalytic and electronic properties of this material are significantly influenced by the synergistic redox interplay between iron and molybdenum. In many catalytic applications, the mechanism involves an efficient Fe³⁺/Fe²⁺ redox cycle. This electron shuttle is crucial for activating reaction pathways, where oxygen vacancies on the catalyst surface often act as electron transfer centers, mediating the transfer from a substrate to an oxidant and facilitating the Fe³⁺/Fe²⁺ redox process mdpi.comnih.govnih.gov.

The presence of both iron and molybdenum allows for a cooperative electronic system. While the primary oxidation states are Fe³⁺ and Mo⁶⁺, evidence suggests the transient formation of other valence states under reaction conditions ias.ac.in. For instance, electron paramagnetic resonance spectroscopy has detected traces of Mo⁵⁺ ions alongside Fe³⁺, indicating that inter-ionic electron transfer can occur, leading to a reduction of Mo⁶⁺ ias.ac.in. X-ray absorption near-edge structure (XANES) studies have shown that during anaerobic titration with ethanol (B145695), the active phase is associated synergistically with both iron and molybdenum species, with both elements participating in the reduction process researchgate.net. This suggests that electron transfer is not confined to the iron cations alone but involves a more complex interaction with the molybdate lattice. The removable or "active" oxygen, identified through extended X-ray absorption fine structure (EXAFS), is often a shared oxygen atom between Fe and Mo in the Fe₂(MoO₄)₃ lattice, highlighting the intimate electronic coupling between the two metal centers researchgate.net.

Theoretical and Experimental Band Structure Analysis

The electronic band structure of this compound dictates its optical and electrical properties, including its behavior as a semiconductor. Experimental analysis using Diffused Reflectance Spectroscopy (DRS) has been employed to determine the optical band gap of Fe₂(MoO₄)₃. Studies have reported a band gap value of 2.7 eV, indicating that the material is active under visible light irradiation researchgate.net. Another study focusing on the β-Fe₂(MoO₄)₃ nanoparticle form, synthesized via a solution-combustion method, calculated a slightly lower optical band gap of 2.26 eV using the Kubelka-Munk function ias.ac.in. This variation can be attributed to differences in synthesis methods, particle size, and crystalline phase.

Theoretical calculations, often employing Density Functional Theory (DFT), provide deeper insights into the electronic band structure. While specific DFT studies for Fe₂(MoO₄)₃ were not prevalent in the provided search results, analysis of related transition metal molybdates, such as NiMoO₄, demonstrates the utility of this approach. In NiMoO₄, DFT calculations show a direct band gap, and the introduction of defects like oxygen vacancies can dramatically alter the band structure, inducing metallic properties frontiersin.org. For Fe₂(MoO₄)₃, online databases from computational materials science projects provide calculated electronic structure data, which can complement experimental findings materialsproject.org. These theoretical models help identify the contributions of Fe 3d, Mo 4d, and O 2p orbitals to the valence and conduction bands, providing a framework for understanding the electronic transitions and charge transport mechanisms.

Table 1: Experimentally Determined Band Gap of this compound

| Compound Form | Synthesis Method | Measurement Technique | Band Gap (eV) | Source |

| Fe₂(MoO₄)₃ | Simple solution chemistry | Diffused Reflectance Spectroscopy (DRS) | 2.7 | researchgate.net |

| β-Fe₂(MoO₄)₃ | Solution-combustion | UV-Vis Absorption Spectroscopy (Kubelka-Munk) | 2.26 | ias.ac.in |

Role of Oxygen Vacancies and Other Defects on Electronic Behavior

Defects within the crystal lattice of this compound, particularly oxygen vacancies, play a paramount role in modifying its electronic properties and reactivity ucl.ac.uk. Oxygen vacancies act as electron donors and can create localized states within the band gap, effectively tuning the material's conductivity and catalytic activity frontiersin.org. In Fe₂(MoO₄)₃, these vacancies are considered key active sites, especially in photo-Fenton systems, where they facilitate the crucial Fe³⁺/Fe²⁺ electron shuttle, which is essential for the catalytic cycle mdpi.comnih.govnih.gov. The presence of abundant surface oxygen vacancies can provide sufficient active sites even at low catalyst dosages nih.gov.

The introduction of defects can lead to significant changes in electronic behavior. For instance, in related molybdate systems, introducing oxygen vacancies can transform the material from a semiconductor to one with metallic properties by increasing the concentration of charge carriers frontiersin.org. This is due to the release of electrons from the metal cations (e.g., Mo) to maintain charge neutrality, which then populate the conduction band or localized defect states near the Fermi level, thereby increasing electrical conductivity frontiersin.orgresearchgate.net.

Other defects, introduced through methods like ball-milling, also impact the material's properties. Mechanical treatment can create MoO₃-enriched amorphous surface layers and crystalline bulk defects acs.orguni-mainz.deacs.org. These defects contribute to chemical gradients that enhance MoO₃ mobility, which is important for catalytic performance and for reducing the loss of volatile molybdenum species at high temperatures acs.orguni-mainz.de.

Table 2: Influence of Defects on this compound Properties

| Defect Type | Method of Introduction | Effect on Electronic/Chemical Properties | Source |

| Oxygen Vacancies | Hydrothermal/Calcination | Act as main active sites; mediate Fe³⁺/Fe²⁺ electron shuttle; enhance photocatalytic and PDS activation. | mdpi.comnih.govnih.gov |

| Amorphous Layers & Bulk Defects | Ball-milling | Create MoO₃-enriched surfaces; enhance MoO₃ mobility; increase catalytic activity for ethanol ODH. | acs.orguni-mainz.deacs.org |

| Stoichiometric Imbalance | High-Temperature Reaction | Can lead to phase segregation (e.g., FeMoO₄, Fe₂O₃) and changes in surface composition. | rsc.orgresearchgate.net |

Surface Science and Interface Phenomena in this compound

Surface Reconstruction and Compositional Changes Under Reaction Environments

The surface of this compound is highly dynamic and undergoes significant reconstruction and compositional changes under catalytic reaction conditions. Operando spectroscopic techniques, which study the catalyst in its working state, have been instrumental in revealing these transformations researchgate.netnih.govrsc.orgwikipedia.org. During redox cycling, such as in the selective oxidation of methanol, the catalyst can undergo phase transformations. In a reducing environment, Fe₂(MoO₄)₃ and any excess MoO₃ can be reduced to FeMoO₄ and MoO₂ researchgate.netrsc.org. Subsequent re-oxidation can transform the catalyst back to its initial state, often through intermediate phases like Fe₂O₃ and additional MoO₃, highlighting a process of segregation and iron enrichment during the cycle rsc.org.

Prolonged exposure to reaction conditions, especially at high temperatures, can lead to the volatilization of molybdenum from the catalyst surface rsc.orgacs.org. This depletion of Mo leads to the formation of iron-rich phases such as FeMoO₄ and Fe₂O₃ rsc.org. Despite this loss of molybdenum from the bulk, the catalyst can maintain high selectivity for certain reactions. This is attributed to the continuous segregation of molybdenum from the bulk iron molybdate phase to the surface, ensuring the presence of a catalytically active MoOₓ surface layer rsc.org. Transient IR spectroscopy has identified the presence of terminal Mo=O stretching vibrations on the surface during reactions, confirming the dynamic nature of these surface species nih.gov.

The Nature and Role of Molybdenum-Rich Surface Phases

A defining characteristic of iron molybdate catalysts is the spontaneous segregation of molybdenum to the surface, creating a molybdenum-rich outer layer acs.orgacs.orgresearchgate.net. This phenomenon occurs even in catalysts prepared with a stoichiometric Mo/Fe ratio and is more pronounced in catalysts formulated with an excess of molybdenum acs.orglehigh.edu. Advanced surface characterization techniques, including scanning transmission electron microscopy (STEM), electron energy loss spectroscopy (EELS), and low-energy ion scattering (LEIS), have confirmed this Mo enrichment, revealing a core-shell like structure where a molybdenum oxide layer covers an iron oxide or iron molybdate core acs.orgsoton.ac.uk.

This molybdenum-rich surface phase is widely considered to be the active and selective layer for reactions like the selective oxidation of methanol to formaldehyde (B43269) acs.orgsoton.ac.ukepa.govresearchgate.net. Research suggests that a bound terminating layer of octahedral Mo units constitutes this active phase acs.orgsoton.ac.uk. The underlying Fe₂(MoO₄)₃ bulk can be seen as a support for this active MoOₓ layer, and it may also play a role in reoxidizing the surface through lattice oxygen migration researchgate.netresearchgate.net. The excess crystalline MoO₃ often present in industrial catalysts serves primarily to replenish the active surface MoOₓ layer that is lost to volatilization during operation researchgate.netlehigh.edu. The high selectivity of iron molybdate is therefore attributed to the properties of this molybdenum-dominated surface, as pure iron oxide is typically unselective and leads to complete combustion acs.org.

Interfacial Interactions in Composite and Doped this compound Materials

The performance of this compound can be further tuned by creating composite materials or through doping. In composite catalysts, such as a physical mixture of Fe₂(MoO₄)₃ and MoO₃, a synergistic interaction is observed. The addition of excess MoO₃ enhances catalytic performance by ensuring the formation and replenishment of a surface MoOₓ monolayer on the bulk Fe₂(MoO₄)₃ phase lehigh.edu. The interface between the MoO₃ and Fe₂(MoO₄)₃ phases facilitates this dynamic process, which is crucial for maintaining catalyst longevity and selectivity researchgate.net.

Doping iron oxide with molybdenum provides a method to systematically study the formation of the active surface. Doping can be achieved either on the surface or in the bulk. Surface doping creates Mo-rich layers, which evolve from individual Mo sites at low concentrations to ferric molybdate-like layers at higher loadings researchgate.net. Bulk doping also results in the segregation of molybdenum oxide to the surface, forming similar active layers over an iron oxide core researchgate.net. These studies demonstrate that the crucial interfacial interaction is the formation of a MoOₓ layer on an iron-containing support, which dictates the catalytic properties. The introduction of Mo significantly enhances selectivity compared to pure iron oxide, while molybdate-rich systems can exhibit different reaction pathways due to changes in surface acidity researchgate.net.

Catalytic Science and Engineering of Iron Molybdenum Oxide Systems

Selective Oxidation of Methanol (B129727) to Formaldehyde (B43269) (Formox Process)

Elucidation of Reaction Mechanisms: Mars-van Krevelen and Langmuir-Hinshelwood Models

The selective oxidation of methanol to formaldehyde over iron molybdenum oxide catalysts is widely understood to proceed via a redox mechanism, most accurately described by the Mars-van Krevelen model. nih.govresearchgate.net In this mechanism, lattice oxygen from the catalyst is the active oxidant that reacts with the adsorbed methanol. The catalyst is subsequently re-oxidized by gas-phase oxygen. mdpi.com This is supported by findings that the reaction rate is independent of the partial pressure of molecular oxygen. lehigh.edu

While the Mars-van Krevelen model describes the redox cycle of the catalyst, the surface reaction kinetics can be further detailed using a Langmuir-Hinshelwood approach. mdpi.comresearchgate.net This model considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. The oxidation of methanol to formaldehyde has been shown to have a Langmuir-Hinshelwood type dependence on both oxygen and methanol concentrations. mdpi.com Additionally, the inhibition by water, a product of the reaction, can be accounted for with a Langmuir-Hinshelwood term. researchgate.netscribd.com

Identification and Characterization of Catalytically Active Sites (e.g., Mo-O-Fe-O-Mo-O groups, Mo(VI) Mo(IV) pairs, coordinatively unsaturated molybdenum atoms)

The catalytically active sites in this compound catalysts are a subject of extensive research. It is widely accepted that a surface layer rich in molybdenum is crucial for the selective oxidation of methanol. acs.orgepa.gov This active phase is often described as an amorphous molybdenum oxide (MoOx) layer on top of a crystalline iron molybdate (B1676688) (Fe₂(MoO₄)₃) core. cardiff.ac.uk

Several specific active sites have been proposed:

-O-Mo-O-Fe-O-Mo-O- groups: These groups, found in the structure of Fe₂(MoO₄)₃, are considered a crucial feature for an active and selective catalyst. researchgate.netcore.ac.uk

Mo(VI) Mo(IV) pairs: Density functional theory (DFT) studies have identified Mo(VI) Mo(IV) pairs as potentially the most active and selective sites. In this model, iron acts as an electron reservoir, facilitating the redox cycle of the molybdenum pair. nih.gov

Coordinatively unsaturated molybdenum atoms: These sites, present on the catalyst surface, are believed to be where methanol adsorbs and undergoes oxidation. The presence of terminal Mo=O bonds is a characteristic of these active sites. lehigh.edu

Research has also highlighted the importance of an ensemble of two adjacent molybdenum atoms as the active and selective site. nih.gov

Impact of Molybdenum to Iron Ratio on Catalytic Activity and Selectivity

The molar ratio of molybdenum to iron (Mo/Fe) is a critical parameter that significantly influences the catalytic performance of this compound catalysts. mdpi.com Commercial catalysts typically use a Mo/Fe ratio greater than the stoichiometric 1.5 of iron(III) molybdate, often in the range of 2 to 3. mdpi.comdtu.dk This excess of molybdenum, usually in the form of molybdenum trioxide (MoO₃), serves several important functions. mdpi.commdpi.com

An excess of MoO₃ is necessary to compensate for the loss of molybdenum through sublimation at the high temperatures of the reaction, which prevents the formation of a less selective iron-rich phase (Fe₂O₃). acs.orgmdpi.com The presence of excess MoO₃ also contributes to the formation of a surface MoOx monolayer on the bulk Fe₂(MoO₄)₃, which is considered the catalytically active phase. lehigh.edu

Studies have shown that a Mo/Fe ratio higher than 1.5 is required to achieve high catalytic activity and selectivity for formaldehyde. mdpi.com The excess molybdenum is believed to increase the availability of oxygen on the catalyst surface and modify the catalyst's acidity. mdpi.comresearchgate.net

| Mo/Fe Ratio | Catalytic Performance Highlights | Reference |

|---|---|---|

| < 1.5 | Lower activity and selectivity due to the presence of iron-rich phases. | mdpi.com |

| 1.5 | Stoichiometric Fe₂(MoO₄)₃, considered the active phase, but susceptible to Mo loss. | lehigh.eduresearchgate.net |

| > 1.5 (typically 2-3) | Optimal for industrial applications, compensates for Mo sublimation and maintains a Mo-rich surface. | mdpi.comdtu.dk |

Effects of Doping with Transition Metals (e.g., Vanadium) and Other Promoters

The performance of this compound catalysts can be further enhanced by doping with other transition metals or promoters. Vanadium is a common dopant used in some Formox process catalysts. wikipedia.orgsilver-chem.co The addition of vanadium can improve the catalyst's activity and stability.

The introduction of promoters can also influence the catalytic properties. For instance, the partial replacement of iron with chromium has been suggested as a way to modify the catalyst. researchgate.net The goal of doping and promotion is generally to improve the redox properties, enhance the stability against molybdenum sublimation, and optimize the surface acidity of the catalyst.

Catalyst Stability, Deactivation Pathways (e.g., Mo sublimation, sintering, poisoning), and Regeneration Strategies

Catalyst deactivation is a significant challenge in the industrial Formox process, with a typical catalyst lifetime of 8 to 18 months. nih.govresearchgate.net The primary deactivation mechanism is the loss of molybdenum from the catalyst bed due to the formation of volatile molybdenum species in the presence of methanol at high temperatures. dtu.dkdtu.dk This leads to a decrease in the Mo/Fe ratio and the formation of less selective iron-rich phases like FeMoO₄ and Fe₂O₃. dtu.dk

Other deactivation pathways include:

Sintering: At high reaction temperatures, the catalyst particles can sinter, leading to a loss of surface area and a decrease in catalytic activity.

Poisoning: Impurities in the feed can poison the active sites on the catalyst surface.

The sublimation of molybdenum can also lead to an increased pressure drop in the reactor as the volatilized molybdenum species deposit in cooler, downstream sections of the catalyst bed. dtu.dkdtu.dk

Several strategies are employed to mitigate deactivation and regenerate spent catalysts:

Excess Molybdenum: As previously mentioned, formulating the catalyst with an excess of MoO₃ helps to replenish the molybdenum that is lost during the reaction. nih.govcardiff.ac.uk

Thermal Treatment: Deactivated catalysts can sometimes be reactivated through thermal treatment, which can help to re-establish a molybdenum-rich surface. researchgate.net

Ammonia (B1221849) Leaching: A promising method for regenerating spent catalysts involves leaching the lost molybdenum with an ammonia solution. This solution can then be used as a molybdenum source for the synthesis of new catalysts. acs.org A lifetime test of a regenerated catalyst with a Mo/Fe ratio of 2.5 showed excellent stability for over 500 hours, with methanol conversion remaining above 98.4% and formaldehyde selectivity between 86.7% and 89.0%. acs.org

| Deactivation Pathway | Description | Mitigation/Regeneration Strategy |

|---|---|---|

| Mo Sublimation | Formation of volatile molybdenum compounds with methanol at high temperatures, leading to Mo loss. dtu.dk | Use of excess MoO₃ in the catalyst formulation. cardiff.ac.uk |

| Sintering | Loss of catalyst surface area due to particle agglomeration at high temperatures. | Controlled reaction temperature. |

| Poisoning | Inactivation of active sites by impurities in the feed stream. | Purification of reactants. |

| - | Spent Catalyst Regeneration | Ammonia leaching to recover molybdenum. acs.org |

Other Selective Oxidation Reactions

Besides the selective oxidation of methanol, this compound catalysts have shown activity in other selective oxidation reactions, particularly the oxidative dehydrogenation (ODH) of alkanes and the oxidation of other alcohols and olefins.

Oxidative Dehydrogenation of Alkanes: Iron molybdate catalysts, particularly the ferrous iron molybdate phase (FeMoO₄), have been found to be active in the oxidative dehydrogenation of n-octane to produce octenes. cardiff.ac.uk The lattice oxygen from the catalyst is believed to be involved in this reaction, consistent with a Mars-van Krevelen mechanism. mdpi.com MoO₃/Fe₂O₃ core-shell catalysts have also been investigated for the ODH of ethane to ethylene, showing increased activity and selectivity compared to the individual oxides. researchgate.net

Propylene Oxidation: this compound is a component in multi-metal oxide catalysts used for the selective oxidation of propylene to acrolein and acrylic acid. google.com The presence of iron molybdate plays a crucial role in these complex catalyst systems. researchgate.net

Propylene Glycol Oxidation: Silica-supported iron-molybdenum oxide catalysts have been studied for the vapor-phase oxidation of propylene glycol. The selectivity towards different products, such as methylglyoxal and formaldehyde, was found to be dependent on the Mo/Fe molar ratio. shokubai.org A higher selectivity towards methylglyoxal was achieved with a Mo/Fe ratio of 3, while a lower ratio of 0.5 led to increased formation of by-products like formaldehyde. shokubai.org

Selective Oxidation of Hydrocarbons

This compound is a cornerstone catalyst in the selective oxidation of hydrocarbons, most notably in the industrial production of formaldehyde from methanol. scispace.comacs.org This process, known as the Formox process, relies on the high activity and selectivity of iron molybdate catalysts. scispace.comacs.org The active phase is generally considered to be iron(III) molybdate, Fe₂(MoO₄)₃. dntb.gov.uaacs.org The presence of excess MoO₃ is crucial, as it helps maintain the catalyst's active phase and high selectivity toward formaldehyde. dntb.gov.ua

The primary challenge in this application is the deactivation of the catalyst due to the volatilization of molybdenum species under reaction conditions, which leads to the formation of less selective iron-rich phases like ferrous molybdate (FeMoO₄) and iron(III) oxide (Fe₂O₃). scispace.com Research has shown that even with significant molybdenum loss, a surface layer of MoOₓ can be maintained, preserving high formaldehyde selectivity (above 92%). Studies have investigated the aging of these catalysts over hundreds of hours, tracking the changes in composition and activity. An initial loss of excess MoO₃ can lead to a temporary drop in activity, which can surprisingly be followed by an increase in activity as the catalyst structure evolves, before eventual deactivation.

Table 1: Performance of this compound Catalysts in Methanol Oxidation

| Catalyst Composition (Mo/Fe Ratio) | Reaction Temperature | Time on Stream | Methanol Conversion | Formaldehyde Selectivity | Reference |

|---|---|---|---|---|---|

| Stoichiometric (1.5) | 250-430 °C | Not specified | Not specified | Decreases from 100% to ~70% as temperature increases | acs.org |

| Industrial-like (3.0) | Not specified | Not specified | Not specified | High selectivity maintained | acs.org |

| Hydrothermal (2.0) | 384–416 °C | Initial | High | >96% (CH₂O + DME) | |

| Hydrothermal (2.0) | 384–416 °C | After 10 hours | Decreased by ~50% | >96% (CH₂O + DME) | |

| Hydrothermal (2.0) | 384–416 °C | After 600 hours | ~1.5 times initial activity | >92% |

Ammoxidation Processes for Nitrile and Amine Synthesis

Ammoxidation is a critical industrial process that converts hydrocarbons to nitriles using ammonia and oxygen. While bismuth molybdate catalysts are famously used for the ammoxidation of propylene to acrylonitrile, more complex multi-metal oxide catalysts often incorporating iron and molybdenum are also highly effective. In these systems, iron acts as a crucial component alongside molybdenum, bismuth, cobalt, and nickel to achieve high performance.

The process involves the catalytic transformation of an olefin, such as propylene, in the presence of ammonia and air. This compound contributes to the complex redox cycles necessary for the reaction. A proposed mechanism over molybdate-based catalysts involves the activation of ammonia and the hydrocarbon on the catalyst surface, followed by oxygen insertion and hydrogen abstraction steps to form the nitrile product. Catalysts for propylene ammoxidation are typically complex mixtures of oxides, including those of molybdenum, bismuth, iron, cobalt, nickel, and chromium, among others.

Table 2: Representative Composition of Multi-Metal Catalysts for Propylene Ammoxidation

| Catalyst System | Key Metallic Components | Application | Reference |

|---|---|---|---|

| SOHIO Catalyst A | Bismuth, Phosphorus, Molybdenum | Propylene to Acrylonitrile | |

| Complex Mixed-Metal Molybdate | Molybdenum, Bismuth, Iron, Cobalt, Nickel, Chromium | Propylene/Isobutylene to Acrylonitrile/Methacrylonitrile | |

| Antimony-based Catalysts | Antimony, Iron (often included) | Propylene Ammoxidation |

Hydrodeoxygenation Reactions for Fuel Upgrading

Hydrodeoxygenation (HDO) is a vital process for upgrading biofuels and other oxygen-rich feedstocks by removing oxygen to produce hydrocarbons suitable for fuel applications. This compound has demonstrated effectiveness as a catalyst for this process. In a study on the HDO of 1-dodecanol, a component of oleochemical waste oil, an Fe-Mo-O catalyst was used to produce paraffins like dodecane.

The reaction is highly dependent on operating parameters. Research indicates that reaction temperature is the most critical factor influencing the HDO reaction's performance. Increasing the temperature generally leads to higher conversion of the oxygenated feedstock. For instance, the conversion of 1-dodecanol increased to 98.5% with rising temperature. However, selectivity towards the desired paraffin can peak at an optimal temperature, beyond which cracking processes may reduce the yield of the target product. Two primary HDO pathways have been identified: a dehydration-hydrogenation route and a dehydrogenation-decarbonylation/decarboxylation route. High pressure favors the former, leading to higher selectivity of the paraffin with the same carbon number as the reactant.

Table 3: Effect of Temperature and Pressure on HDO of 1-Dodecanol over Fe-Mo-O Catalyst

| Temperature (°C) | Pressure (bar) | 1-Dodecanol Conversion (%) | Dodecane Selectivity | Dominant Pathway | Reference |

|---|---|---|---|---|---|

| 200-300 | 10-20 | Up to 98.5% (with increasing temp.) | Highest at 250°C | Varies with conditions | |

| 250 | 20 | High | Highest | Dehydration-Hydrogenation | |

| 300 | Low | High | Low (due to cracking) | Dehydrogenation-Decarbonylation |

Environmental Catalysis Applications

Catalytic Decomposition of Nitrogen Oxides (NOx)

While not a conventional application, iron-molybdenum-based materials have shown promise in the catalytic reduction of nitrogen oxides (NOx), which are significant environmental pollutants. Research has demonstrated that a robust Fe/FeMoO₄ catalyst can be used for the electrocatalytic reduction of NOx to produce ammonia, a valuable chemical. This process represents an innovative approach to converting harmful NOx emissions into a useful product.

Furthermore, the synergy between iron and molybdenum is critical in the selective catalytic reduction (SCR) of NO with ammonia. A single-atom catalyst consisting of isolated molybdenum ions anchored on an iron oxide (Mo₁/Fe₂O₃) surface creates dinuclear acid-redox sites that are highly active for the SCR reaction. In these studies, iron(III) molybdate (Fe₂(MoO₄)₃) is often used as a reference material, highlighting the relevance of the compound in understanding the fundamental mechanisms of NOx reduction. Although direct decomposition of NOx into N₂ and O₂ over this compound is not widely reported, its components are active in crucial NOx reduction pathways.

Table 4: Iron-Molybdenum Systems in NOx Reduction

| Catalyst System | Reaction Type | Reactants | Product | Significance | Reference |

|---|---|---|---|---|---|

| Fe/FeMoO₄ | Electrocatalytic Reduction | NOx | Ammonia (NH₃) | Converts NOx pollutant into a value-added chemical. | |

| Mo₁/Fe₂O₃ (Single-Atom) | Selective Catalytic Reduction (SCR) | NO, NH₃ | N₂, H₂O | Demonstrates the synergistic effect of adjacent Mo (acid) and Fe (redox) sites. |

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes, Pesticides)

Iron molybdate has emerged as a promising photocatalyst for the degradation of persistent organic pollutants in water, such as synthetic dyes. These materials can harness light energy to generate reactive oxygen species that break down complex organic molecules into simpler, less harmful substances. Nanoparticles of iron molybdate (β-Fe₂(MoO₄)₃) have demonstrated high efficacy in degrading methylene blue under direct sunlight, achieving 91% removal.